N-[3-(prop-2-en-1-yloxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(3-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h3-6,8H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYFYAOVTULPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958534 | |
| Record name | N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37439-78-4 | |
| Record name | NSC86663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis remains the most widely reported method for introducing the allyloxy group into the phenylacetamide structure. This two-step process involves:
-
Synthesis of N-(3-hydroxyphenyl)acetamide : Prepared via acetylation of 3-aminophenol using acetic anhydride or acetyl chloride under basic conditions.
-
Alkylation with allyl bromide : The phenolic oxygen of N-(3-hydroxyphenyl)acetamide undergoes nucleophilic substitution with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Reaction conditions :
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone enhance reaction efficiency.
-
Temperature : Reactions typically proceed at 40–80°C for 6–24 hours.
-
Base : K₂CO₃ (2.0–3.0 equivalents) ensures deprotonation of the phenolic hydroxyl group.
Example protocol :
-
Dissolve N-(3-hydroxyphenyl)acetamide (10 mmol) in DMF (30 mL).
-
Add K₂CO₃ (30 mmol) and allyl bromide (12 mmol).
-
Stir at 60°C for 12 hours.
-
Isolate the product via extraction (ethyl acetate/water) and purify by silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 68–75% (reported in analogous syntheses).
Phase-Transfer Catalyzed Alkylation
Mechanism and Advantages
Phase-transfer catalysis (PTC) improves reaction rates and yields by facilitating interactions between hydrophilic and hydrophobic reactants. Tetrabutylammonium bromide (TBAB) is commonly employed to enhance allyl bromide’s solubility in dichloroethane or toluene.
Key parameters :
-
Catalyst : TBAB (5–10 mol%).
-
Base : Aqueous NaOH (50% w/v) for deprotonation.
Industrial scalability :
-
Continuous flow systems reduce reaction times to 2–4 hours.
Case study :
In a patent-derived protocol, N-(3-hydroxyphenyl)acetamide (1.0 equiv) reacted with allyl bromide (1.2 equiv) in dichloroethane using TBAB and NaOH, yielding 82% product after extraction.
Solvent-Free Synthesis
Melt-Phase Reactions
Solvent-free methods reduce environmental impact and purification complexity. The reaction occurs at or above the melting point of the mixture, often between 80–120°C.
Procedure :
-
Mix N-(3-hydroxyphenyl)acetamide and allyl bromide (1:1.2 molar ratio).
-
Heat to 90°C until homogenized (15–30 minutes).
-
Stir for 6–12 hours.
Yield : 70–78% with minimal byproducts.
Comparative Analysis of Methods
The table below contrasts the efficiency, scalability, and practicality of each method:
| Method | Conditions | Yield | Purification | Advantages |
|---|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF, 60°C, 12h | 68–75% | Column chromatography | High purity; adaptable to lab-scale |
| Phase-Transfer Catalysis | NaOH, TBAB, 40°C, 8h | 82% | Liquid-liquid extraction | Scalable; reduced solvent use |
| Solvent-Free | 90°C, 6h | 70–78% | Recrystallization | Eco-friendly; minimal waste generation |
Industrial Production Considerations
Process Optimization
Quality Control
-
Purity standards : HPLC analysis confirms ≥98% purity (UV detection at 254 nm).
-
Spectroscopic validation :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide can be synthesized through several methods, primarily involving the reaction of N-(3-hydroxyphenyl)acetamide with allyl bromide. The typical reaction conditions include:
- Solvent: N,N-dimethylformamide (DMF)
- Base: Potassium carbonate
- Temperature: Room temperature
- Duration: Stirring overnight
- Purification: Silica gel column chromatography
This compound features a unique structure characterized by a prop-2-en-1-yloxy group attached to a phenyl ring, which contributes to its reactivity and potential biological properties.
Biological Activities
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have demonstrated that derivatives of this compound can effectively reduce COX-2 activity, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Medicinal Chemistry Applications
Therapeutic Potential:
this compound is being explored for its potential as a therapeutic agent for various conditions due to its ability to modulate biological pathways. Its mechanism of action may involve the inhibition of specific enzymes or receptors related to pain and inflammation, making it a candidate for further drug development .
Case Studies:
Several case studies have highlighted the compound's effectiveness in preclinical models:
- Inflammation Models: In carrageenan-induced paw edema models in rats, derivatives of this compound showed significant reductions in inflammation markers compared to control groups .
- Pain Models: Research has indicated that similar compounds can inhibit TRPA1 channels involved in pain perception, suggesting that this compound may also have analgesic properties .
Industrial Applications
Material Science:
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic compounds, which can be applied in various industrial contexts.
Mechanism of Action
The mechanism of action of N-[3-(prop-2-en-1-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The structural diversity of acetamide derivatives arises from variations in aromatic systems, substituents, and appended functional groups. Key comparisons include:
Chalcone-Acetamide Hybrids (e.g., ChOCH₃, ChCH₃)
- Structure: Acetamide linked to a phenyl ring bearing a propenone (chalcone) group. Substituents include methoxy (ChOCH₃), methyl (ChCH₃), or dimethylamino groups.
- Key Differences: The chalcone moiety introduces extended π-conjugation, enhancing nonlinear optical properties, while the allyloxy group in the target compound lacks such conjugation .
- Synthesis : Pd-catalyzed oxidative coupling of anilides with phenyl vinyl ketones .
Triazole-Naphthyloxy Acetamides (e.g., 6a, 6b)
- Structure : Acetamide core with triazole and naphthyloxy substituents.
- Key Differences : The triazole ring adds rigidity and hydrogen-bonding capacity, contrasting with the flexible allyloxy group. Naphthyloxy groups increase steric bulk compared to phenyl-allyloxy .
- Synthesis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Quinoline-Propargyl Acetamides
- Structure: Acetamide attached to a phenyl ring coupled via a propargyl chain to a quinoline moiety.
- Synthesis: Sonogashira cross-coupling .
Pyrrolidone-Substituted Acetamide (e.g., N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide)
Physicochemical Properties
- IR Spectroscopy : The acetamide C=O stretch (~1675 cm⁻¹) is consistent across derivatives. Allyloxy C-O stretches appear at ~1254 cm⁻¹, similar to naphthyloxy C-O (~1250–1275 cm⁻¹) .
- NMR : The NH proton in acetamides resonates at δ ~10–11 ppm. Electron-withdrawing groups (e.g., nitro in 6b) deshield adjacent aromatic protons, while methoxy groups upfield-shift protons .
Biological Activity
N-[3-(prop-2-en-1-yloxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing recent research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features an allyloxy group attached to a phenyl ring, which is further linked to an acetamide moiety. This unique structure contributes to its diverse biological activities.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. It has shown the ability to reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its role in mitigating inflammation .
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound displays antioxidant activity. It has been reported to scavenge free radicals effectively, which is critical for protecting cells from oxidative stress .
Research Findings and Case Studies
Recent studies have provided insight into the efficacy and safety profile of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(3-hydroxyphenyl)acetamide | Hydroxyl group instead of allyloxy | Moderate anti-inflammatory effects |
| N-(3-allyloxyphenyl)acetamide | Allyloxy group | Similar antimicrobial properties but lower antioxidant activity |
| N-(3-methoxyphenyl)acetamide | Methoxy group | Lower anti-inflammatory potency compared to this compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
